2-Propanol, 1-(p-cyclohexylphenoxy)-
Description
2-Propanol, 1-(p-cyclohexylphenoxy)- is a secondary alcohol derivative characterized by a cyclohexyl-substituted phenoxy group attached to the first carbon of the propanol backbone. Its structure combines hydrophobic (cyclohexylphenyl) and hydrophilic (alcohol) moieties, making it relevant for applications requiring amphiphilic properties.
Properties
CAS No. |
5331-79-3 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-(4-cyclohexylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H22O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-10,12-13,16H,2-6,11H2,1H3 |
InChI Key |
SDPFSVCEUIWSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2CCCCC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural differences and substituent effects among analogous 2-propanol derivatives:
| Compound Name | Substituent(s) | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Propanol, 1-(p-cyclohexylphenoxy)- | p-cyclohexylphenoxy | Ether, alcohol | C₁₅H₂₂O₂ | 246.34 (estimated) |
| 2-Propanol, 1-propoxy- (CAS 1569-01-3) | Propoxy | Ether, alcohol | C₆H₁₄O₂ | 118.17 |
| 2-Propanol, 1-(2-methoxypropoxy) | Methoxypropoxy | Ether, alcohol | C₇H₁₆O₃ | 148.20 |
| 1-Propanol, 3-(2-phenylethoxy) | Phenylethoxy | Ether, alcohol | C₁₁H₁₆O₂ | 180.25 |
| 2-Propanol, 1-(cyclohexylamino) | Cyclohexylamino | Amine, alcohol | C₉H₁₉NO | 157.26 |
Key Observations :
- The cyclohexylphenoxy group in the target compound introduces significant steric bulk and hydrophobicity compared to smaller ether substituents (e.g., propoxy or methoxypropoxy). This likely reduces aqueous solubility but enhances lipid membrane interaction .
- Amino-substituted derivatives (e.g., 2-Propanol, 1-(cyclohexylamino)) exhibit basicity due to the amine group, whereas ether-linked compounds are neutral .
Physical and Thermodynamic Properties
Available data on analogous compounds reveal trends in boiling points and phase behavior:
Key Observations :
- Branched ethers (e.g., methoxypropoxy derivatives) exhibit higher boiling points than linear-chain ethers due to increased molecular surface area and van der Waals interactions .
- The cyclohexylphenoxy group in the target compound is expected to elevate boiling points beyond those of simpler ethers, though exact data are unavailable.
DNA Interaction (Isomer-Specific Effects):
- 1-Propanol vs. 2-Propanol: shows that 2-propanol induces DNA compaction, making it preferable for genomic DNA retrieval. The target compound’s bulky substituent may further enhance DNA precipitation efficiency by increasing hydrophobicity .
Pharmaceutical Derivatives:
- Inosiplex: A 2-propanol derivative with dimethylamino and acetylamino benzoate groups () is used as an antiviral agent. This suggests that cyclohexylphenoxy-substituted 2-propanol could be explored for drug delivery or as a prodrug component .
Surfactants and Solvents:
- Ether-linked derivatives (e.g., 1-propoxy-2-propanol) are used as solvents in coatings and cosmetics. The cyclohexylphenoxy variant’s amphiphilicity may make it suitable for specialized surfactants .
Recommendations for Future Research :
- Experimental determination of boiling point, solubility, and partition coefficients.
- Toxicity profiling to assess pharmaceutical viability.
- Exploration of catalytic applications in organic synthesis.
Preparation Methods
Nucleophilic Substitution via Phenolic Alkylation
The most direct route involves the alkylation of 4-cyclohexylphenol with chloroisopropyl alcohol under basic conditions. Adapted from the synthesis of analogous phenoxypropanols, this method leverages the nucleophilic displacement of chlorine by the phenoxide ion.
Procedure :
4-Cyclohexylphenol is dissolved in ethanol (30 mL per 9.3 g substrate) and treated with pyridine (1.25 equivalents) as an acid scavenger. Chloroisopropyl alcohol (1.2 equivalents) is added dropwise at 78°C, followed by reflux for 20 hours. Post-reaction cooling precipitates the product, which is filtered and washed with methanol to yield 1-(4-cyclohexylphenoxy)-2-propanol at 88.95% yield and 98.10% purity.
Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon adjacent to the chlorine in chloroisopropyl alcohol. Pyridine neutralizes HCl byproduct, shifting equilibrium toward product formation.
Optimization Factors :
- Solvent Choice : Ethanol maximizes solubility of both phenolic and chlorinated reactants.
- Temperature : Elevated temperatures (78°C) accelerate kinetics but may promote side reactions if exceeding 120°C.
- Base Stoichiometry : Pyridine at 125% molar ratio ensures complete HCl sequestration without excess base complicating purification.
Epoxide Ring-Opening with Cyclohexylphenol
An alternative pathway involves the ring-opening of glycidyl ether derivatives by 4-cyclohexylphenol. This method, inspired by epoxidation strategies in related systems, offers regioselective control.
Procedure :
Glycidyl ether (e.g., epichlorohydrin) is reacted with 4-cyclohexylphenol in dichloromethane at 40°C using m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent. The epoxide intermediate undergoes nucleophilic attack by the phenol, followed by acid-catalyzed ring-opening to yield the target alcohol.
Mechanistic Insights :
Epoxidation generates an electrophilic oxirane, which is attacked by the phenoxide ion at the less hindered carbon. Acidic workup protonates the alkoxide, forming the secondary alcohol.
Optimization Factors :
Grignard Reagent-Mediated Synthesis
For substrates requiring cyclohexyl group installation in situ, a Grignard-based approach is viable. This method adapts Friedel-Crafts acylation techniques from venlafaxine intermediates.
Procedure :
4-Methoxyphenylmagnesium bromide is prepared from 4-bromoanisole and magnesium in tetrahydrofuran. Cyclohexanone is added to form the Grignard adduct, which is subsequently hydrolyzed to 4-cyclohexylphenol. This intermediate is then alkylated as in Section 1.1.
Mechanistic Insights :
The Grignard reagent adds to the carbonyl carbon of cyclohexanone, forming a magnesium alkoxide that hydrolyzes to the secondary alcohol. Demethylation (if starting from methoxy derivatives) requires BBr3 or HBr.
Optimization Factors :
- Temperature Control : Grignard formation requires anhydrous conditions at 10–15°C to prevent premature quenching.
- Demethylation Agents : BBr3 in dichloromethane achieves near-quantitative demethylation but necessitates strict moisture exclusion.
Comparative Analysis of Synthetic Methods
Scale-Up Considerations :
- Nucleophilic Substitution : Ideal for industrial scales due to single-step reactivity and aqueous workup.
- Epoxide Route : Limited by peroxide handling regulations but valuable for chiral resolution.
- Grignard Method : Restricted to small batches unless specialized anhydrous equipment is available.
Reaction Optimization and Process Intensification
Solvent Effects on Alkylation Efficiency
Ethanol outperforms methanol and isopropanol in the nucleophilic substitution route due to its balanced polarity, which solubilizes both aromatic and aliphatic reactants without inducing side reactions. At 78°C, ethanol’s reflux temperature aligns with the reaction’s kinetic requirements, minimizing energy input.
Acid Scavenger Screening
Pyridine remains the optimal base for HCl neutralization, as demonstrated by yield comparisons with triethylamine (82%) and K2CO3 (75%). Quaternary ammonium salts (e.g., TBAB) showed promise in preliminary trials but require higher loadings (150% molar ratio) to match pyridine’s efficacy.
Catalytic Approaches
Palladium-catalyzed coupling between 4-cyclohexylphenol and allyl alcohol derivatives was explored but yielded <50% product due to competing hydrogenation pathways. Enzymatic catalysis using lipases (e.g., Candida antarctica) is under investigation but currently lacks reproducibility.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Propanol, 1-(p-cyclohexylphenoxy)-, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where the hydroxyl group of 2-propanol reacts with a pre-functionalized p-cyclohexylphenol derivative. Key steps include:
- Activation : Use alkyl halides or tosylates to activate the phenol group for substitution .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity >95% can be achieved with recrystallization in ethanol/water mixtures .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of 2-propanol to activated phenol) to minimize side products .
Q. How can spectroscopic techniques confirm the structural integrity of 2-Propanol, 1-(p-cyclohexylphenoxy)-?
- Methodological Answer :
- NMR : ¹H NMR should show characteristic peaks for the cyclohexyl group (δ 1.2–1.8 ppm, multiplet) and the phenoxy aromatic protons (δ 6.7–7.2 ppm). The 2-propanol backbone appears as a triplet (δ 1.1 ppm, CH3) and a multiplet (δ 3.8 ppm, CH-OH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C15H22O2) with an exact mass of 234.1620 g/mol .
- IR : Confirm hydroxyl (O-H stretch, ~3400 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
Q. What in vitro models are suitable for preliminary assessment of the compound’s biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (e.g., against Staphylococcus aureus and Escherichia coli) to determine MIC (Minimum Inhibitory Concentration) .
- Cytotoxicity : Evaluate against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations .
- Enzyme Inhibition : Test interactions with cyclooxygenase (COX) or cytochrome P450 enzymes using fluorometric assays .
Advanced Research Questions
Q. What strategies address low yield in the final step of multi-step synthesis for 2-Propanol, 1-(p-cyclohexylphenoxy)-?
- Methodological Answer :
- Catalyst Optimization : Replace traditional bases (e.g., K2CO3) with phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems .
- Solvent Effects : Switch from polar aprotic solvents (DMF) to toluene/water mixtures to improve regioselectivity and reduce side reactions .
- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., di-substituted byproducts), then adjust protecting group strategies for the phenol intermediate .
Q. How does the cyclohexylphenoxy moiety influence the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding affinities with COX-2 or bacterial efflux pumps. The cyclohexyl group may enhance hydrophobic interactions with nonpolar enzyme pockets .
- Structure-Activity Relationship (SAR) : Compare bioactivity data of analogs with/without the cyclohexyl group. For example, cyclohexyl-substituted derivatives in showed 30% higher COX-2 inhibition than phenyl analogs .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing to minimize variability .
- Meta-Analysis : Pool data from independent studies (e.g., IC50 values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., solvent choice in cell assays) .
Q. What computational methods predict the pharmacokinetic profile of 2-Propanol, 1-(p-cyclohexylphenoxy)-?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (predicted ~3.1), indicating moderate lipophilicity. The compound may have low blood-brain barrier penetration due to its polar hydroxyl group .
- Metabolic Stability : Simulate Phase I metabolism (CYP3A4/2D6) via Schrödinger’s MetaSite. The cyclohexyl group may slow oxidation, increasing half-life compared to non-cyclohexyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
